6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-N2-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a piperazine moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-N2-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps. One common method includes the reaction of 4-(diphenylmethyl)piperazine with a suitable triazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-N2-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in an inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
6-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-N2-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-N2-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N2-(3,4-Dimethylphenyl)-6-((4-(p-tolyl)piperazin-1-yl)methyl)-1,3,5-triazine-2,4-diamine
- 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone
Uniqueness
6-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-N2-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C27H28FN7 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
6-[(4-benzhydrylpiperazin-1-yl)methyl]-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C27H28FN7/c28-22-11-13-23(14-12-22)30-27-32-24(31-26(29)33-27)19-34-15-17-35(18-16-34)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,25H,15-19H2,(H3,29,30,31,32,33) |
InChI Key |
KAJNHDLFFALKAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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